molecular formula C22H20FN5O2 B11295712 2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B11295712
M. Wt: 405.4 g/mol
InChI Key: MCVVRAWIOJXQES-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines a piperazine ring with a pyridopyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one lies in its specific substitution pattern and the presence of the fluorophenyl group, which can impart distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C22H20FN5O2/c1-25-18(14-17-20(25)24-19-4-2-3-9-28(19)21(17)29)22(30)27-12-10-26(11-13-27)16-7-5-15(23)6-8-16/h2-9,14H,10-13H2,1H3

InChI Key

MCVVRAWIOJXQES-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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